2-methyl-N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
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Overview
Description
2-methyl-N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical properties.
Scientific Research Applications
2-methyl-N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Safety and Hazards
Future Directions
The increasing clinical importance of drug-resistant fungal and bacterial pathogens has stimulated microbiological research into and development of new antimicrobial agents . Hence, there is a constant need to develop antimicrobial drugs . One major objective of organic and medicinal chemistry is to design and synthesize new molecules with high therapeutic indices which can overcome resistant microorganisms .
Mechanism of Action
Target of Action
It is known that similar indole derivatives bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound might interact with its targets to modulate these biological activities.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities , suggesting that this compound might interact with multiple biochemical pathways.
Pharmacokinetics
It is known that similar compounds have good solubility in dmf and dmso , which could suggest good bioavailability for this compound.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound might have diverse molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s stability can be affected by temperature, as suggested by the storage conditions of similar compounds . Furthermore, the compound’s efficacy might be influenced by the pH of the environment, as suggested by its solubility in different solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of an appropriate amido-nitrile intermediate under mild conditions. The reaction conditions often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic protocols to increase yield and reduce the use of expensive catalysts. For instance, using 2-fluoro-4-methylpyridine as a starting material can significantly improve the overall yield compared to other starting materials .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a suitable catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium or nickel catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Comparison with Similar Compounds
Similar Compounds
SB203580: A well-known p38α MAP kinase inhibitor with a similar imidazole-based structure.
ML3403: Another imidazole derivative with potent inhibitory activity against p38α MAP kinase.
Uniqueness
2-methyl-N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is unique due to its specific substitution pattern and the presence of both pyridine and imidazole rings. This unique structure contributes to its distinct biological activity and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-methyl-N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-9-5-6-16-8-14(9)19-15(20)11-3-4-12-13(7-11)18-10(2)17-12/h5-6,8,11H,3-4,7H2,1-2H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDMNFUJCZBAGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)C2CCC3=C(C2)NC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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